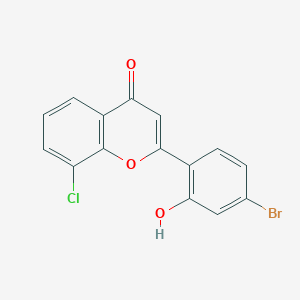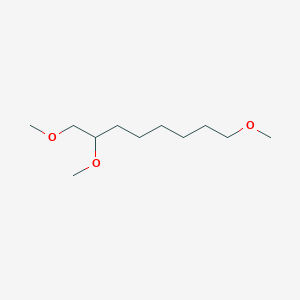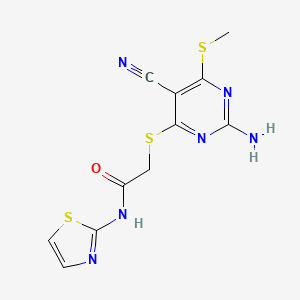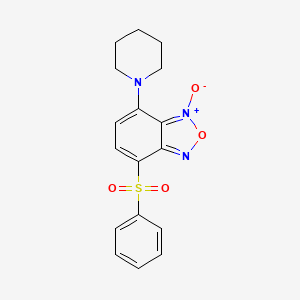
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzofurazan core, a phenylsulfonyl group, a piperidinyl group, and an oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofurazan Core: The benzofurazan core can be synthesized through the cyclization of o-nitroaniline derivatives under acidic conditions.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of Piperidinyl Group: The piperidinyl group is attached through nucleophilic substitution reactions, often using piperidine as the nucleophile.
Oxidation: The final step involves the oxidation of the compound to introduce the oxide moiety, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide moiety back to its corresponding alcohol or amine.
Substitution: The phenylsulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide can be compared with other similar compounds, such as:
Benzofurazan Derivatives: Compounds with different substituents on the benzofurazan core.
Phenylsulfonyl Derivatives: Compounds with variations in the phenylsulfonyl group.
Piperidinyl Derivatives: Compounds with different substituents on the piperidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58131-56-9 |
|---|---|
Molekularformel |
C17H17N3O4S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
7-(benzenesulfonyl)-3-oxido-4-piperidin-1-yl-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C17H17N3O4S/c21-20-17-14(19-11-5-2-6-12-19)9-10-15(16(17)18-24-20)25(22,23)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2 |
InChI-Schlüssel |
QUKCXMLTDSPIIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


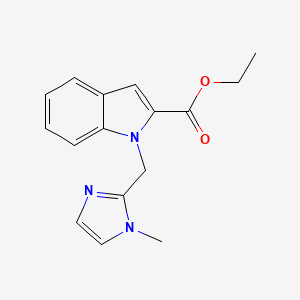

![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
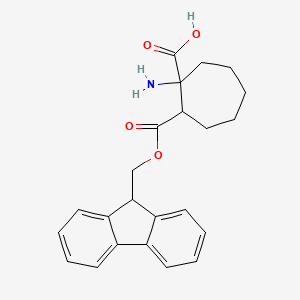

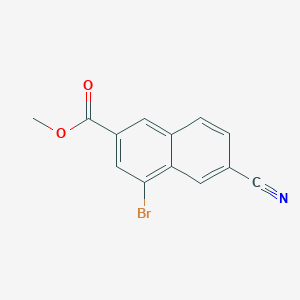
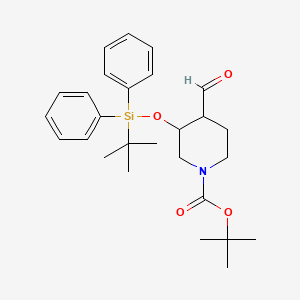
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)

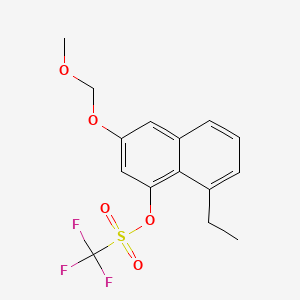
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
